molecular formula C14H18ClNO3S2 B2593123 8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351598-51-0

8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Katalognummer: B2593123
CAS-Nummer: 1351598-51-0
Molekulargewicht: 347.87
InChI-Schlüssel: OJZVCMQHHDOUMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a spiro[4.5]decane scaffold with a 1-oxa-4-thia heteroatom arrangement (oxygen at position 1, sulfur at position 4) and a sulfonyl group substituted at the 8-position with a 3-chloro-2-methylphenyl moiety. The spirocyclic structure confers conformational rigidity, which is advantageous for target binding in medicinal chemistry. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the chloro-methyl substituent likely improves lipophilicity and steric interactions with biological targets .

Eigenschaften

IUPAC Name

8-(3-chloro-2-methylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S2/c1-11-12(15)3-2-4-13(11)21(17,18)16-7-5-14(6-8-16)19-9-10-20-14/h2-4H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZVCMQHHDOUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the core spiro structure. One common method involves the reaction of a suitable sulfonyl chloride with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler spirocyclic structures.

    Substitution: The chlorine atom on the methylphenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies on related sulfonamide compounds have demonstrated their ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties
The sulfonyl group in this compound may enhance its antimicrobial activity. Several studies have reported that sulfonamide derivatives show significant activity against a range of bacteria and fungi. For example, compounds with similar structural motifs have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

3. Enzyme Inhibition
This compound may serve as an inhibitor for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders. Inhibitors of this enzyme are being explored for their potential to treat conditions like obesity and diabetes by modulating cortisol levels in tissues.

Data Table: Summary of Biological Activities

Activity Type Related Compounds Effectiveness Reference
AnticancerSulfonamide derivativesIC50 values in low µM range
AntimicrobialSimilar sulfonyl compoundsSignificant inhibition
Enzyme Inhibition11β-HSD1 inhibitorsEffective in vitro

Case Studies

Case Study 1: Anticancer Screening
A study evaluated the anticancer effects of various sulfonamide derivatives, including those structurally related to 8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane. The results showed that certain derivatives inhibited the growth of breast cancer cell lines significantly, suggesting that modifications to the sulfonamide structure can enhance bioactivity.

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of related compounds against common pathogens. The study utilized agar diffusion methods to assess the minimum inhibitory concentration (MIC). Results indicated that compounds with similar functional groups exhibited potent antimicrobial activity, supporting further exploration of this compound's potential applications.

Wirkmechanismus

The mechanism by which 8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the spirocyclic structure may allow the compound to fit into unique binding sites on enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural Variations in Spirocyclic Cores

The spiro[4.5]decane core is a common motif in drug discovery, but heteroatom placement and substituent patterns significantly influence pharmacological properties. Key structural analogs include:

Compound Name Heteroatom Positions 8-Substituent Biological Activity/Notes Reference
8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane 1-oxa, 4-thia 3-Chloro-2-methylphenylsulfonyl Under investigation (structure-activity relationship studies)
8-[(4-Fluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa 4-Fluorophenylsulfonyl Anticancer (in vitro screening)
8-Methyl-1-thia-4-azaspiro[4.5]decane derivatives 1-thia, 4-aza Variable (e.g., fluorophenyl) Antiviral (coronavirus inhibition)
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa 5-Fluoroindole-phenyl AAA ATPase p97 inhibition
8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa Piperazinyl-sulfonyl Synthetic intermediate

Key Observations :

  • Heteroatom Effects : The 1-oxa-4-thia configuration in the target compound may enhance metabolic stability compared to 1,4-dioxa analogs (e.g., ), where oxygen-rich systems could increase susceptibility to oxidation .
  • Substituent Influence : The 3-chloro-2-methylphenyl group provides a balance of lipophilicity and steric bulk, contrasting with electron-withdrawing groups (e.g., 4-fluorophenyl in ) or bulky indole derivatives in p97 inhibitors .

Pharmacological Activity

  • Antiviral Activity : 1-Thia-4-azaspiro[4.5]decane derivatives with C-2 methyl groups (e.g., compound 18 in ) exhibit potent anti-coronavirus activity, whereas unmethylated analogs are inactive. This underscores the critical role of substituent positioning, suggesting the target compound’s chloro-methyl group may similarly enhance target engagement .
  • Anticancer Potential: Fluorophenyl-sulfonyl derivatives (e.g., ) show cytotoxicity in cancer cell lines, likely via sulfonyl-mediated protein binding. The target compound’s chloro-methyl group could modulate selectivity for distinct oncogenic targets .

Structure-Activity Relationship (SAR) Trends

  • Substituent Bulk: Bulky C-8 substituents (e.g., indole in or piperazinyl in ) improve target affinity but may reduce oral bioavailability.
  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance sulfonyl group reactivity and binding to polar enzyme pockets, as seen in fluorophenyl and chlorophenyl analogs .

Biologische Aktivität

The compound 8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane , a member of the azaspiro series, has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and mechanisms of action.

Synthesis and Derivatives

The synthesis of azaspiro compounds often involves metal-catalyzed cyclization techniques. Recent studies have optimized lead compounds derived from benzenesulfonylazaspirodienone (HL-X9) to create a series of novel derivatives with improved efficacy against various cancer cell lines. For instance, the introduction of different substituents has been shown to enhance the antiproliferative effects significantly.

Case Studies and Findings

  • Antiproliferative Activity :
    • Compounds derived from the azaspiro framework have demonstrated substantial anticancer activity. In particular, one derivative (7j) exhibited IC50 values of 0.17 µM for A549 (lung cancer), 0.05 µM for MDA-MB-231 (breast cancer), and 0.07 µM for HeLa (cervical cancer) cell lines, indicating potent growth inhibition .
  • Mechanism of Action :
    • Flow cytometry analyses revealed that compound 7j induces cell cycle arrest in the G2/M phase in MDA-MB-231 cells, similar to known chemotherapeutics like Combretastatin A4 (CA4). This suggests that the compound may interfere with mitotic processes critical for cancer cell proliferation .
  • Apoptosis Induction :
    • The same studies showed that 7j triggers apoptosis in MDA-MB-231 cells, with increased apoptotic rates observed at higher concentrations. This was confirmed through annexin V-FITC and PI staining techniques .

Toxicity Profile

While evaluating the therapeutic potential of 8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane, it is crucial to assess its toxicity. Preliminary results indicated that the acute toxicity of compound 7j was lower than that of adriamycin, a standard chemotherapeutic agent, suggesting a favorable safety profile .

Comparative Analysis

The following table summarizes key findings related to the biological activity of various derivatives of azaspiro compounds:

CompoundCell LineIC50 Value (µM)MechanismToxicity Comparison
7jA549 (Lung Cancer)0.17G2/M Phase ArrestLower than Adriamycin
7jMDA-MB-2310.05Apoptosis InductionLower than Adriamycin
7jHeLa (Cervical)0.07G2/M Phase ArrestLower than Adriamycin

Q & A

Basic: What synthetic strategies are commonly employed for preparing 8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane?

Answer:
A typical synthesis involves sulfonylation of a spirocyclic amine precursor using 3-chloro-2-methylbenzenesulfonyl chloride. The reaction is conducted under basic conditions (e.g., triethylamine in dichloromethane) to neutralize HCl byproducts. For example, sulfonylation of 8-amino-1-oxa-4-thia-8-azaspiro[4.5]decane with the sulfonyl chloride derivative proceeds at room temperature for 16–24 hours, followed by purification via column chromatography (silica gel, CH2_2Cl2_2/MeOH 9:1) . Key considerations include stoichiometric control (1.1–1.2 equivalents of sulfonyl chloride) and inert atmosphere to prevent side reactions.

Advanced: How can conflicting spectral data (e.g., NMR vs. MS) during structural elucidation be resolved?

Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and mass spectrometry (e.g., molecular ion mismatch) often arise from impurities or dynamic conformational changes. To resolve this:

  • Complementary Techniques: Use X-ray crystallography (e.g., monoclinic P21/c space group parameters: a = 6.1722 Å, b = 17.4561 Å, c = 15.1355 Å) to confirm the core structure .
  • Dynamic NMR (DNMR): Analyze temperature-dependent NMR spectra to detect hindered rotation in sulfonamide groups .
  • High-Resolution MS (HRMS): Validate molecular formula (C15_{15}H17_{17}ClN2_2O4_4S, Mr_r = 356.82) to rule out adducts .

Advanced: What methodologies are recommended for stereochemical analysis of the spirocyclic core?

Answer:
Stereochemical assignment requires:

  • Single-Crystal X-ray Diffraction: Determine absolute configuration using Flack parameters (e.g., refinement on F2^2 with R = 0.030) .
  • Computational Modeling: Compare experimental and DFT-calculated 1^1H/13^{13}C NMR chemical shifts (B3LYP/6-311+G(d,p) basis set) to validate chair conformations of the spiro ring .
  • Chiral HPLC: Separate enantiomers using a Chiralpak IA column (hexane/isopropanol 85:15) to assess optical purity .

Advanced: How can in vitro metabolic stability of this compound be assessed for pharmacological studies?

Answer:

  • Liver Microsome Assay: Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Monitor degradation via LC-MS/MS over 60 minutes (half-life calculation) .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to evaluate competitive inhibition (IC50_{50} determination) .
  • Phase II Metabolism: Test glucuronidation using UDP-glucuronic acid (UGT isoforms) and LC-HRMS to detect conjugated metabolites .

Advanced: What strategies improve sulfonylation step efficiency in large-scale synthesis?

Answer:

  • Catalytic DMAP: Accelerate sulfonylation via nucleophilic catalysis (0.1–0.2 equivalents) to reduce reaction time to 6–8 hours .
  • Microwave-Assisted Synthesis: Apply controlled microwave irradiation (80°C, 30 min) to enhance yield (>85%) while minimizing byproducts .
  • Workup Optimization: Use aqueous NaHCO3_3 for quenching (prevents sulfonic acid formation) and extract with CH2_2Cl2_2 (3 × 4 mL) to recover product .

Advanced: How can off-target interactions be evaluated in receptor binding studies?

Answer:

  • Molecular Docking: Simulate binding poses in homology models (e.g., serotonin 5-HT2A_{2A} receptor) using AutoDock Vina (affinity scores < −7.0 kcal/mol indicate strong interactions) .
  • Pan-Assay Interference Compound (PAINS) Filters: Screen for redox-active motifs (e.g., ene-sulfonamides) using FAF-Drugs4 .
  • Selectivity Profiling: Test against a panel of 50+ GPCRs and kinases (Eurofins Cerep) to identify cross-reactivity .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC-UV/ELSD: Use a C18 column (ACN/H2_2O gradient, 0.1% TFA) with UV detection at 254 nm; purity >98% by area normalization .
  • Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values (e.g., C15_{15}H17_{17}ClN2_2O4_4S requires C 50.49%, H 4.80%) .
  • Karl Fischer Titration: Ensure residual solvents (e.g., DCM, THF) are <0.1% (ICH Q3C guidelines) .

Advanced: How can environmental degradation pathways be modeled for this compound?

Answer:

  • Hydrolysis Studies: Incubate in buffers (pH 3–9, 37°C) and monitor degradation via LC-MS; pseudo-first-order kinetics determine khydrolysis_{hydrolysis} .
  • QSAR Modeling: Predict biodegradation using EPI Suite™ (BIOWIN score >2.5 suggests moderate persistence) .
  • Photolysis Assays: Expose to UV light (λ = 254 nm) in aqueous solution; identify photoproducts via HRMS (e.g., desulfonation products) .

Advanced: What crystallographic parameters indicate structural stability?

Answer:

  • Packing Analysis: Check for intermolecular hydrogen bonds (e.g., N–H···O=S, 2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) in the unit cell .
  • Thermal Ellipsoids: Evaluate anisotropic displacement parameters (Ueq^{eq} < 0.05 Å2^2) to confirm rigidity .
  • Hirshfeld Surface Analysis: Quantify close contacts (e.g., C–H···Cl interactions contribute >10% to crystal packing) .

Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?

Answer:

  • Bioisosteric Replacement: Substitute the 3-chloro-2-methylphenyl group with 4-fluorophenyl (logP optimization) .
  • Spiro Ring Expansion: Synthesize 8-azaspiro[5.5]undecane analogs to improve metabolic stability .
  • Pharmacophore Mapping: Identify critical H-bond acceptors (sulfonyl oxygen) and hydrophobic regions (spiro ring) using MOE .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.